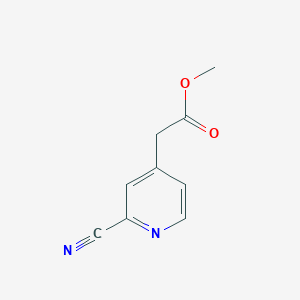

Methyl 2-(2-cyanopyridin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTBBEUAWIPDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301964 | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-90-4 | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Pyridine Derivatives

The study of pyridine (B92270) and its derivatives is a cornerstone of heterocyclic chemistry, with a rich history dating back to the 19th century. Initially, pyridine was isolated from coal tar, a complex mixture of organic compounds. google.com The Scottish chemist Thomas Anderson is credited with the first isolation of pure pyridine in 1846. nih.gov However, it was the advent of synthetic methods that truly unlocked the potential of this heterocyclic system.

Key milestones in the synthesis of the pyridine ring have enabled widespread research and application. In 1876, Sir William Ramsay accomplished the first synthesis of pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot tube, marking the first-ever synthesis of a heteroaromatic compound. nih.govnih.gov This was followed by the development of more versatile and widely adopted methods that are still relevant today.

| Synthesis Method | Year | Description |

| Hantzsch Pyridine Synthesis | 1881 | A multi-component reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized. uoanbar.edu.iq |

| Chichibabin Pyridine Synthesis | 1924 | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. This method became fundamental to several industrial routes for producing pyridine and its simple alkylated derivatives (picolines). google.comuoanbar.edu.iq |

The transition from coal tar extraction to robust synthetic manufacturing after 1950 allowed for the large-scale production of pyridine and its derivatives. google.com This availability spurred intensive research into their properties and applications, revealing their importance as core structures in numerous pharmaceuticals, agrochemicals, and functional materials. google.combldpharm.com The development of functionalized pyridines, such as those containing cyano and ester groups, represents a modern evolution of this field, driven by the need for sophisticated molecular building blocks with precisely controlled reactivity for constructing complex target molecules.

Significance of Cyano and Ester Functionalities in Advanced Organic Synthesis

The chemical character of Methyl 2-(2-cyanopyridin-4-yl)acetate is defined by the interplay between its pyridine (B92270) core and its two key functional groups: the cyano group at the C2 position and the methyl acetate (B1210297) group at the C4 position.

The cyano group (–C≡N) is a powerful electron-withdrawing group. Its presence on the pyridine ring significantly influences the molecule's electronic properties.

Ring Deactivation/Activation: It deactivates the pyridine ring towards electrophilic substitution due to its strong -I (inductive) and -M (mesomeric) effects. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (the C4 and C6 positions). nih.gov

Synthetic Handle: The cyano group itself is a versatile functional moiety. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, providing numerous pathways for further molecular elaboration. nih.gov

The methyl acetate group (–CH₂COOCH₃) at the C4 position provides another layer of synthetic utility.

Acidic Protons: The α-protons on the methylene (B1212753) bridge (the –CH₂– group) are acidic. This acidity is enhanced by the electron-withdrawing nature of both the adjacent ester's carbonyl group and the cyanopyridine ring system. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in a variety of C-C bond-forming reactions, such as alkylations and aldol-type condensations.

Ester Functionality: The ester itself can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. sigmaaldrich.com This acid can then participate in a wide range of subsequent reactions. Alternatively, the ester can be reduced to a primary alcohol. acs.org

Together, these two groups render this compound a multifunctional intermediate. The electron-withdrawing cyano group modulates the reactivity of the entire molecule, while the acetate group provides a site for nucleophilic carbon-carbon bond formation, making it a strategic component for building complex molecular architectures.

Current Research Gaps and Future Perspectives for Methyl 2 2 Cyanopyridin 4 Yl Acetate

Current research on Methyl 2-(2-cyanopyridin-4-yl)acetate primarily positions it as a valuable intermediate rather than an end-product. Its presence in chemical supplier catalogs indicates its utility as a building block for more complex syntheses. mdpi.com However, specific research focusing on the compound itself is limited, which highlights several research gaps and opportunities for future investigation.

Current Research Gaps:

Biological Activity: There is a lack of publicly available data on the intrinsic biological or pharmacological activity of this compound. Given that many substituted pyridine (B92270) derivatives exhibit a wide range of bioactivities, screening this compound for potential applications could be a fruitful area of research.

Coordination Chemistry: Cyanopyridines are known to act as effective ligands in coordination chemistry and catalysis due to the Lewis basic nitrogen atoms of both the pyridine ring and the cyano group. google.com The potential of this compound as a ligand in transition metal catalysis is largely unexplored and represents a significant research opportunity.

Advanced Material Applications: While its precursor, 4-cyanopyridine (B195900), has been used in the development of materials through radical chemistries, the application of this compound in the synthesis of functional organic materials, polymers, or metal-organic frameworks remains to be investigated.

Future Perspectives: The future of this compound is intrinsically linked to its role as a versatile synthetic intermediate. Its multiple reactive sites—the pyridine nitrogen, the cyano group, the ester functionality, and the acidic α-protons—allow for a diverse range of chemical transformations. Future research will likely focus on leveraging this reactivity to construct complex molecules with high value in the pharmaceutical and agrochemical industries. The development of novel synthetic methodologies that utilize this compound to streamline the synthesis of known target molecules or to access entirely new chemical space is a promising direction.

Overview of Established Synthetic Routes and Reaction Pathways for Methyl 2 2 Cyanopyridin 4 Yl Acetate

Strategic Approaches to C-C and C-N Bond Formation for the Pyridine Core of this compound

The synthesis of the core pyridine structure of this compound relies on fundamental bond-forming strategies. The creation of the heterocyclic ring is a critical first step, for which chemists have developed a diverse toolkit of reactions over the years. These methods range from classic condensation reactions to modern metal-catalyzed processes. acsgcipr.orgresearchgate.net

Pioneering Ring-Closure Reactions in Pyridine Synthesis

Classic ring-closure reactions, often involving the condensation of carbonyl compounds with an ammonia (B1221849) source, represent the foundational approaches to pyridine synthesis. baranlab.org These methods assemble the pyridine ring from acyclic precursors through a sequence of C-C and C-N bond formations.

One of the most well-established methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.orgijnrd.org The resulting dihydropyridine intermediate is then oxidized to the aromatic pyridine ring. baranlab.orgimperial.ac.uk Modifications to the Hantzsch synthesis allow for the preparation of asymmetrically substituted pyridines by performing condensation steps sequentially. baranlab.org

Another key strategy is the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. baranlab.orgimperial.ac.uk While the direct condensation of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) can yield pyridines, the more common approach involves using saturated 1,5-diones followed by an oxidation step to achieve aromatization. organic-chemistry.org

The table below summarizes key aspects of these pioneering ring-closure reactions.

| Reaction Name | Precursors | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a dihydropyridine intermediate that requires subsequent oxidation. baranlab.orgimperial.ac.uk |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Often requires a final oxidation step to form the aromatic pyridine ring. baranlab.org |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | A variation that leads to highly functionalized pyridinones. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Provides a route to substituted pyridines via cyclodehydration. organic-chemistry.org |

Transition-Metal-Catalyzed Cross-Coupling Strategies Towards Pyridine Scaffolds

Modern synthetic chemistry has been transformed by transition-metal-catalyzed cross-coupling reactions, which provide powerful and versatile methods for constructing C–C bonds. rsc.org These reactions are pivotal in functionalizing pre-existing pyridine rings or in building the ring itself. Palladium-catalyzed reactions are particularly prominent due to their mild conditions and broad functional group tolerance. rsc.orgresearchgate.net

Common cross-coupling reactions employed in pyridine synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. It is widely used for creating C-C bonds between sp²-hybridized carbons, such as in the arylation of halopyridines. rsc.orgresearchgate.net Oxygen-promoted, ligand-free Suzuki reactions have been developed for efficiently coupling 2-halogenopyridines with various boronic acids. rsc.org

Stille Coupling: This method involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is noted for its high functional group tolerance and has been applied in complex syntheses. rsc.org

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net It is a primary method for synthesizing alkyne-substituted pyridines. researchgate.net

Negishi Coupling: Utilizing organozinc reagents, this palladium- or nickel-catalyzed reaction is effective for coupling with aryl or alkyl halides. nih.gov It has been used to prepare 2,6-difunctionalized pyridines as precursors for more complex molecules. nih.gov

These reactions are indispensable for introducing the side chains necessary for a molecule like this compound, often starting from a halogenated pyridine scaffold. nih.govrsc.org

| Cross-Coupling Reaction | Organometallic Reagent | Organic Halide/Pseudohalide | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl/Vinyl Halide | High stability and availability of boron reagents. rsc.org |

| Stille | Organostannane | Aryl/Vinyl Halide | High functional group tolerance. rsc.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Direct introduction of alkyne functionalities. rsc.orgresearchgate.net |

| Negishi | Organozinc | Aryl/Alkyl Halide | High reactivity of organozinc reagents. nih.gov |

| Buchwald-Hartwig | Amine | Aryl Halide | Forms C-N bonds. researchgate.net |

Halogenation and Esterification Steps in Pyridine Functionalization

Functionalizing the pyridine ring after its initial synthesis is a critical step. Halogenation and esterification are particularly relevant to the synthesis of this compound.

Halogenation: Introducing a halogen atom onto the pyridine ring is a key strategic move, as halopyridines are versatile intermediates for cross-coupling reactions. nih.govnih.gov However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), often requiring harsh conditions which can be incompatible with sensitive functional groups. nih.govnsf.gov

Strategies for regioselective halogenation include:

Electrophilic Aromatic Substitution (EAS): These reactions are generally 3-selective but demand strong acids and high temperatures. nih.govnsf.gov

Functionalization of Pyridine N-oxides: Converting the pyridine to its N-oxide activates the ring, making the C2 and C4 positions more susceptible to functionalization. organic-chemistry.orgnih.gov The N-oxide can then be removed in a subsequent step.

Directed Ortho-Metalation: A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, which can then be trapped with a halogen source. nsf.gov

Designed Phosphine Reagents: A modern approach involves the installation of a phosphonium (B103445) salt at the 4-position of pyridine, which can then be displaced by a halide nucleophile in an SNAr-type reaction. nih.govresearchgate.net This method allows for the selective halogenation of a wide range of unactivated pyridines. researchgate.netchemrxiv.org

Esterification: The "methyl...acetate" portion of the target molecule is an ester. This group is typically introduced by reacting a functionalized pyridine with a suitable three-carbon building block. A common strategy would involve a 4-halopyridine intermediate. This intermediate could undergo a nucleophilic substitution reaction with the enolate of diethyl malonate. Subsequent hydrolysis of one ester group followed by decarboxylation would yield the desired acetic acid side chain, which can then be esterified with methanol to give the final methyl ester. A related palladium-catalyzed coupling has been used to prepare methyl 2-(2-acetylphenyl)acetate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and methyl acetoacetate, showcasing a modern approach to forming the acetate moiety. orgsyn.org

Elaboration of the 2-Cyanopyridine (B140075) Moiety in this compound

The introduction and subsequent chemistry of the nitrile group at the C2 position are defining features in the synthesis of the target compound.

Nitrile Group Introduction Methodologies on Pyridine Rings

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to acids, aldehydes, and other heterocycles. thieme-connect.de Several methods exist for its introduction onto a pyridine ring.

From Pyridine N-oxides: One of the most common methods involves the reaction of a pyridine N-oxide with a cyanide source. thieme-connect.de Treatment of the N-oxide with reagents like trimethylsilyl (B98337) cyanide (TMSCN) and dimethylcarbamoyl chloride effectively installs a cyano group at the 2-position. chemicalbook.com A procedure involving pretreatment with nitric acid and trifluoroacetic anhydride (B1165640) followed by aqueous potassium cyanide also yields 2-cyanopyridines. thieme-connect.de

From Halopyridines: The cyano group can be introduced via nucleophilic substitution of a leaving group, such as a halide, at the 2-position. thieme-connect.de This is often accomplished using metal cyanides like potassium cyanide or zinc cyanide. chemicalbook.com

Ammoxidation of Methylpyridines: In industrial settings, the direct gas-phase oxidation of 2-methylpyridine (B31789) (α-picoline) in the presence of ammonia is a common route to 2-cyanopyridine. thieme-connect.de

Dehydration of Oximes: 2-Pyridinecarboxaldehyde can be converted to its oxime, which is then dehydrated to yield 2-cyanopyridine. thieme-connect.dechemicalbook.com

| Starting Material | Reagents | Position of Cyanation | Reference |

|---|---|---|---|

| Pyridine N-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | C2 | chemicalbook.com |

| Pyridine | Nitric acid, TFAA, then KCN | C2 | thieme-connect.de |

| 2-Halopyridine | Metal Cyanide (e.g., KCN, Zn(CN)₂) | C2 | thieme-connect.dechemicalbook.com |

| 2-Pyridinecarboxaldehyde | Hydroxylamine, then Dehydrating Agent | C2 | thieme-connect.dechemicalbook.com |

Regioselective Functionalization Techniques for 2-Cyanopyridines

With the 2-cyano group in place, subsequent functionalization must be highly regioselective to install the acetate group at the C4 position. The electron-withdrawing nature of the cyano group at C2 deactivates the ring towards electrophilic attack but activates the C4 and C6 positions for nucleophilic attack.

A key strategy for achieving the desired 4-substitution pattern on a 2-substituted pyridine involves using a di-functionalized intermediate. For example, starting with a 2-chloro-4-bromopyridine allows for orthogonal reactions. The difference in reactivity between the C-Cl and C-Br bonds can be exploited. Alternatively, a 2-cyano-4-halopyridine serves as a powerful precursor. The halide at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the C2-cyano group. This allows for the displacement of the C4 halide by a nucleophile, such as the enolate of a malonic ester, to build the acetic acid side chain. mdpi.com

Studies on the functionalization of 2-(2′-fluorophenyl)-3-cyanopyridine have demonstrated that positions 4, 5, and 6 can be regioselectively functionalized, leading to various cyclized products. rmit.edu.vn Similarly, research into the synthesis of floyocidin B highlighted the critical role of the 2-chloro substituent in directing the regioselectivity of functionalization at the 4- and 5-positions, sometimes inverting the selectivity compared to 2-unsubstituted pyridines. mdpi.com These findings underscore the subtle electronic and steric effects that must be managed to achieve the desired substitution pattern on a functionalized pyridine ring.

Esterification and α-Functionalization of the Acetate Side Chain in this compound

The transformation of the carboxylic acid precursor, 2-(2-cyanopyridin-4-yl)acetic acid, into its methyl ester is a critical step in the synthesis of the title compound. chiralen.comechemi.com This section details the common protocols for this esterification and discusses the stereochemical considerations for introducing the acetate group.

The direct precursor for this compound is 2-(2-cyanopyridin-4-yl)acetic acid (CAS No. 502509-05-9). echemi.comachemblock.combldpharm.com The synthesis of the target ester from this acid is typically achieved through standard esterification methods.

Classic acid-catalyzed esterification, often referred to as Fischer esterification, is a primary method. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com To drive the reaction equilibrium towards the product, the water formed as a byproduct is typically removed. For pyridine carboxylic acids, a cyclic process can be employed where the reaction is carried out at reflux temperatures, followed by distillation of the ester product from the reaction medium. The residue, containing a salt of the ester, can then be used as a catalyst for subsequent batches. google.com

Modern synthetic methods offer alternatives to harsh acidic conditions. The use of coupling reagents is common for ester formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, allowing for mild and efficient esterification with primary alcohols. organic-chemistry.org

| Method | Reagents | Typical Conditions | Key Feature |

| Fischer Esterification | 2-(2-cyanopyridin-4-yl)acetic acid, Methanol, H₂SO₄ (cat.) | Reflux, with removal of water. | Reversible, equilibrium-driven process. The product ester can be recovered by distillation. google.com |

| Coupling Reagent-Mediated Esterification | 2-(2-cyanopyridin-4-yl)acetic acid, Methanol, EDCI, Base (e.g., NaHCO₃) | Room temperature in a suitable solvent (e.g., CH₃CN). | Mild conditions, high efficiency, suitable for sensitive substrates. organic-chemistry.org |

This table provides an interactive summary of common esterification protocols.

The structure of this compound features an acetate group attached to a methylene (B1212753) (CH₂) bridge, which is itself connected to the pyridine ring. The carbon atom of this methylene bridge is prochiral. However, as it is only substituted by two hydrogen atoms in the final product, it does not represent a stereocenter.

Consequently, stereoselective methods are not required for the direct synthesis of this compound itself. Such methods would become relevant for the synthesis of derivatives where one of the α-hydrogens is replaced by another substituent, creating a chiral center. In such hypothetical cases, techniques for the stereoselective α-functionalization of esters or the asymmetric addition of acetate equivalents would be necessary. For instance, methods involving the use of chiral auxiliaries or asymmetric catalysis for Michael additions could be adapted. nih.gov However, for the synthesis of the title compound, these considerations are not applicable.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. This section examines potential solvent-free and catalyst-free routes and analyzes the synthesis from the perspectives of atom economy and process intensification.

The development of solvent-free and catalyst-free reactions is a cornerstone of green chemistry, aiming to reduce waste and simplify purification processes. While specific solvent-free or catalyst-free syntheses for this compound are not prominently documented, related precedents suggest their feasibility.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions can enhance reaction rates and reduce the environmental burden associated with solvent use and disposal. mdpi.com For example, the synthesis of various indolizine (B1195054) derivatives from pyridines has been successfully achieved under solvent-free conditions at elevated temperatures. mdpi.com Similarly, efficient three-component reactions to form complex heterocyclic systems have been reported to proceed smoothly without any solvent or catalyst. researchgate.net These examples demonstrate that pyridine-containing substrates can be amenable to solvent-free protocols, suggesting a potential avenue for the development of a greener synthesis of this compound, particularly for the esterification step.

Catalyst-Free Synthesis: Eliminating catalysts, especially those based on heavy metals, simplifies product purification and reduces toxic waste. A method for synthesizing a related chloropyrimidine acetate derivative proceeds without the use of any catalyst, reportedly achieving high yield and raw material utilization. google.com This approach, relying on the intrinsic reactivity of the starting materials under specific temperature conditions, highlights the potential for designing catalyst-free pathways for related heterocyclic acetates.

| Green Principle | Rationale | Applicability to Target Synthesis | Example Precedent |

| Solvent-Free | Reduces waste, simplifies workup, can increase reaction rate. | The esterification step could potentially be run under neat conditions with excess methanol acting as both reagent and solvent. | Synthesis of indolizines from pyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net |

| Catalyst-Free | Avoids catalyst cost, toxicity, and removal from the product. | The esterification could be driven thermally, or a nucleophilic substitution to introduce the acetate group might proceed without a catalyst. | Synthesis of a methyl 2-(2-(6-chloropyrimidine-4-yl-oxo)phenyl) acetate intermediate without a catalyst. google.com |

This table outlines the application of green chemistry principles to the synthesis of the target compound.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Fischer esterification of 2-(2-cyanopyridin-4-yl)acetic acid with methanol:

C₈H₆N₂O₂ + CH₄O → C₉H₈N₂O₂ + H₂O

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2-(2-cyanopyridin-4-yl)acetic acid | C₈H₆N₂O₂ | 162.15 achemblock.com |

| Methanol | CH₄O | 32.04 |

| Total Reactant Mass | 194.19 | |

| This compound | C₉H₈N₂O₂ | 176.17 |

| Desired Product Mass | 176.17 |

This table shows the molecular weights used for the atom economy calculation.

The atom economy for this reaction is: % Atom Economy = (176.17 / 194.19) x 100 = 90.7%

This high value is characteristic of addition and esterification reactions where the only byproduct is a small molecule (water). scranton.edu In contrast, reactions involving protecting groups or stoichiometric reagents would have a significantly lower atom economy. primescholars.com

Process Intensification: Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in manufacturing and processing, primarily by enhancing mass and heat transfer. scribd.comscribd.com For an equilibrium-limited reaction like esterification, process intensification can be particularly effective. mdpi.com

Strategies applicable to the synthesis of this compound include:

Reactive Distillation: This combines the chemical reaction and product separation into a single unit. For the esterification, the reaction could be performed in a distillation column where the lower-boiling product, this compound, is continuously removed from the reaction zone, driving the equilibrium towards completion. This is limited by the relative boiling points of the components. mdpi.com

Reactive Extraction: If the product ester is selectively soluble in an immiscible solvent, liquid-liquid extraction can be combined with the reaction. aiche.org Continuously extracting the ester into an organic phase would shift the equilibrium, increasing conversion. This can be operated at ambient temperatures, offering an advantage over distillation for heat-sensitive compounds. aiche.org

These intensified processes can lead to smaller reactor volumes, reduced energy consumption, and higher yields compared to traditional batch processes. scribd.comscribd.com

Reactions at the Nitrile Functionality

The nitrile group (C≡N) on the pyridine ring is a key site for chemical transformations due to its electrophilic carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids. openstax.org This functionality can undergo nucleophilic additions, hydrolysis, and reduction, leading to a variety of important chemical structures.

Nucleophilic Additions to the Cyano Group

The polarized nature of the carbon-nitrogen triple bond makes the carbon atom susceptible to attack by nucleophiles. openstax.org This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed.

A notable example of nucleophilic addition involves the reaction of 2-cyanopyridine derivatives with thiols. For instance, the thiol group of a cysteine-containing peptide can add to the cyano group to form a reversible thioimidate intermediate. nih.gov This is a key step in certain bioconjugation strategies. nih.gov Another important class of nucleophiles is organometallic reagents, such as Grignard reagents (R-MgX). These reagents add to the nitrile carbon to form an imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.orglibretexts.org

Table 1: Examples of Nucleophilic Additions to 2-Cyanopyridine Derivatives

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Thiol | Cysteine | Thioimidate | Thiazoline nih.gov |

The mechanism for the addition of a Grignard reagent begins with the nucleophilic attack on the electrophilic nitrile carbon. The resulting imine salt is then hydrolyzed by the addition of water to yield a ketone. libretexts.org

Transformation to Amides, Carboxylic Acids, and Other Nitrogen Heterocycles

The nitrile group is a synthetic precursor to amides and carboxylic acids, typically through hydrolysis under acidic or basic conditions. openstax.orglibretexts.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield an amide. libretexts.org Further hydrolysis of the amide under the same conditions will produce the corresponding carboxylic acid and ammonium ion. openstax.org

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion. Protonation by water gives a hydroxyimine, which tautomerizes to an amide. openstax.org Continued heating in the basic solution saponifies the amide to a carboxylate salt. Acidification in a separate step then yields the carboxylic acid. openstax.org

Beyond simple hydrolysis, the nitrile functionality in cyanopyridine derivatives serves as a linchpin for constructing complex nitrogen-containing heterocyclic systems. For example, reacting (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to the formation of diverse heterocycles like quinolizin-4-ones and isoxazoles, depending on the reaction conditions. nih.gov Similarly, other cyanopyridone derivatives can be transformed into benzimidazole-containing compounds through reactions with appropriate nucleophiles like o-phenylenediamine. nih.gov

Reduction Methodologies for the Nitrile Group

The nitrile group can be completely reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. openstax.orglibretexts.org

The mechanism involves:

The first hydride ion adds to the C≡N triple bond, forming an imine anion.

This intermediate is stabilized by complexation with the aluminum species. openstax.org

A second hydride ion adds to the C=N double bond of the imine anion, resulting in a dianion. openstax.org

An aqueous workup step protonates the dianion to yield the final primary amine. openstax.orglibretexts.org

This reduction is a fundamental transformation, providing a reliable route to primary amines from nitriles.

Reactions at the Ester Functionality

The methyl ester group (-COOCH₃) of this compound provides another handle for chemical modification, reacting with various nucleophiles to yield different carbonyl compounds or undergoing hydrolysis.

Transesterification and Hydrolysis Reactions

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is protonated at the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. It is an irreversible process that results in the formation of a carboxylate salt, which must be acidified in a subsequent step to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by heating it in the presence of another alcohol with an acid or base catalyst. This equilibrium-driven process is often pushed to completion by using a large excess of the desired alcohol.

Reactions with Nucleophiles to Form Ketones, Amides, and Alcohols

The electrophilic carbonyl carbon of the ester group is a target for a range of nucleophiles.

Formation of Amides: Esters react with ammonia or primary/secondary amines to form amides. This reaction, known as aminolysis, is typically slower than the reaction of acid chlorides but can be driven by heating. For example, the reaction of a related methyl acetate derivative with benzylamine (B48309) has been shown to produce the corresponding N-benzyl acetamide. researchgate.net Similarly, anthranilic esters can react with ureas in a process that involves the ester reacting to form fused heterocyclic systems like quinazoline-2,4-diones. nih.gov

Formation of Hydrazides: The reaction of esters with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) readily displaces the methoxy (B1213986) group to form the corresponding acid hydrazide. This transformation is observed in related pyrimidine (B1678525) systems where a methyl acetate moiety is converted to an acetohydrazide upon heating with hydrazine hydrate. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents typically add twice to an ester. The first addition results in the formation of a ketone intermediate, which is highly reactive towards the Grignard reagent present in the mixture. A second addition of the Grignard reagent to this ketone yields a tertiary alcohol after an aqueous workup.

Table 2: Nucleophilic Reactions at the Ester Functionality

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Benzylamine | Amide researchgate.net |

| Hydrazine | Hydrazine Hydrate | Acid Hydrazide researchgate.net |

Reactivity of the Activated Methylene Group (α-Carbon)

The methylene group positioned between the electron-withdrawing cyano and ester functionalities is highly activated, making it a key site for carbon-carbon bond formation. This activation is due to the resonance stabilization of the carbanion formed upon deprotonation.

Deprotonation and Subsequent Alkylation/Acylation Reactions

The protons on the α-carbon of this compound are acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then participate in reactions with various electrophiles.

Deprotonation: The presence of both the cyano (-CN) and the methyl ester (-COOCH₃) groups significantly increases the acidity of the methylene protons. A moderately strong base, such as an alkoxide (e.g., sodium ethoxide) or a non-nucleophilic base like sodium hydride (NaH), is sufficient to generate the corresponding carbanion.

Alkylation and Acylation: The resulting enolate is a soft nucleophile and readily reacts with alkylating and acylating agents.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-carbon. This is a classic Sₙ2 reaction where the enolate displaces the halide.

Acylation: Treatment with acyl chlorides or anhydrides results in the formation of a β-keto ester derivative. This reaction proceeds via a nucleophilic acyl substitution mechanism.

These reactions are fundamental in extending the carbon framework of the molecule, providing access to a diverse range of substituted pyridine derivatives.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Methyl 2-(2-cyanopyridin-4-yl)propanoate |

| Acylation | Acetyl Chloride (CH₃COCl) | Methyl 3-oxo-2-(2-cyanopyridin-4-yl)butanoate |

Knoevenagel Condensation and Related Enolate Chemistry

The activated methylene group of this compound is an ideal substrate for Knoevenagel condensation reactions. wikipedia.orgajrconline.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.org

In a typical Knoevenagel condensation, this compound would serve as the active methylene component. The reaction is initiated by the base-catalyzed deprotonation of the α-carbon to form the enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product. Studies on the Knoevenagel condensation of pyridinecarbaldehydes with other active methylene compounds like methyl cyanoacetate (B8463686) have shown that these reactions can proceed efficiently, sometimes even without a catalyst in an aqueous ethanol (B145695) mixture, to produce electron-deficient alkenes. bas.bgresearchgate.net The pyridine ring itself can play a dual role, activating the methylene group and the carbonyl group. bas.bg

| Aldehyde/Ketone Reactant | Base/Catalyst | Product | Reference |

| Benzaldehyde | Piperidine | (E/Z)-Methyl 2-cyano-3-phenyl-2-(2-cyanopyridin-4-yl)acrylate | wikipedia.org |

| 4-Pyridinecarboxaldehyde | Catalyst-free (H₂O:EtOH) | (E)-Methyl 2-cyano-3-(pyridin-4-yl)acrylate (analogous reaction) | bas.bgresearchgate.net |

| Acetone | Diisopropylethylammonium acetate (DIPEAc) | Methyl 2-cyano-3-methyl-2-(2-cyanopyridin-4-yl)but-2-enoate | researchgate.net |

Cyclization Reactions Involving the Active Methylene Group

The dual functionality of the activated methylene group and the cyano group allows this compound to be a precursor in various cyclization reactions to form heterocyclic systems. The active methylene group can act as a dinucleophile or participate in multi-step reactions initiated by its nucleophilicity.

For instance, active methylene compounds are known to undergo cyclization with various reagents. mdpi.com Reactions with ambiphilic reagents can lead to the formation of selenium-containing heterocycles. mdpi.com In other cases, the cyano group and the enolate derived from the active methylene group can participate in intramolecular or intermolecular cyclizations. For example, cyano active methylene compounds can react chemoselectively with molecules containing both C=N and C=O bonds to form cyclized products like benzo[f]chromene derivatives. asianpubs.org These reactions often proceed through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration or rearrangement step. Such pathways are crucial for the synthesis of fused heterocyclic systems containing a pyridine ring. researchgate.netresearchgate.net

| Reactant | Reaction Type | Resulting Heterocycle | Reference |

| Ambiphilic 2-pyridylselenyl reagents | [3+2] Cycloaddition / Stepwise cyclization | Selenazolium or Selenadiazolium salts | mdpi.com |

| Methyl anthranilates | Condensation/Cyclization | 2-Amino-3,4-dihydroquinazolin-4-one derivatives (analogous reaction) | researchgate.net |

| 2-Hydroxy-1-naphthal-4-acetylaniline | Addition-Elimination-Cyclization | 3-Imino-3H-benzo[f]chromene derivatives (analogous reaction) | asianpubs.org |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling it to participate in coordination with metals and reactions with electrophiles like oxidizing and alkylating agents.

Coordination Chemistry with Transition Metals

The nitrogen atom of the pyridine ring is a classic ligand site for transition metals. libretexts.org It acts as a Lewis base, donating its lone pair of electrons to a vacant orbital of a metal ion to form a coordinate covalent bond. The 2-cyano substituent can influence the electronic properties and steric environment of the nitrogen atom, thus modulating its coordinating ability.

Coordination compounds of pyridine and its derivatives are extensive. rsc.orgnih.gov The nitrogen atom in this compound can coordinate to a variety of transition metal ions such as Cu(II), Ni(II), Zn(II), and Cd(II) to form stable complexes. nih.gov Depending on the metal, its oxidation state, the counter-ions, and the stoichiometry of the reaction, various geometries such as tetrahedral, square planar, or octahedral can be adopted. libretexts.orgnih.gov The resulting coordination complexes can exhibit interesting properties and have applications in areas like catalysis. mdpi.com

| Metal Ion | Ligand Role | Potential Complex Geometry | Reference |

| Cu(II) | Monodentate (N-donor) | Square Planar / Distorted Octahedral | nih.gov |

| Ni(II) | Monodentate (N-donor) | Tetrahedral / Octahedral | nih.gov |

| Zn(II) | Monodentate (N-donor) | Tetrahedral | nih.gov |

| Pd(II) | Bidentate (N,O-donor with ester carbonyl) | Square Planar | mdpi.com |

N-Oxidation and N-Alkylation Reactions

The nucleophilic pyridine nitrogen can be targeted by electrophilic reagents.

N-Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the oxidation of the pyridine nitrogen to form the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring positions.

N-Alkylation: The pyridine nitrogen can be alkylated by reacting with alkyl halides. This reaction forms a quaternary pyridinium (B92312) salt. The formation of the pyridinium salt further enhances the electron-withdrawing nature of the pyridine ring and can activate the ring towards nucleophilic substitution. Such reactions have been described for related pyridinium salts, which can then react with active methylene compounds. nih.gov A related reaction involves the alkylation of a pyrimidine ring followed by cyclization. researchgate.net

| Reaction Type | Reagent | Product |

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Methyl 2-(2-cyano-1-oxido-pyridin-1-ium-4-yl)acetate |

| N-Alkylation | Methyl Iodide (CH₃I) | 4-(1-Cyano-2-methoxy-2-oxoethyl)-1-methylpyridin-1-ium iodide |

Exploration of Rearrangement and Cycloaddition Reactions involving this compound

The exploration of rearrangement and cycloaddition reactions involving this compound is a nuanced area of study. The inherent aromaticity of the pyridine ring suggests a general resistance to transformations that would disrupt this stable electronic configuration. However, the functional groups appended to the ring, namely the 2-cyano and the 4-acetate moieties, can serve as reactive handles to facilitate such reactions, often under specific conditions or after initial modification.

Rearrangement Reactions:

Direct rearrangement of the carbon skeleton of this compound is not commonly reported in the literature. However, analogous structures and general organic principles suggest potential rearrangement pathways. For instance, reactions involving the ester group, such as the Fries or Claisen rearrangements, are theoretically possible if the molecule were modified to possess the necessary phenolic or allylic ether functionalities, respectively.

More pertinent to the existing structure are rearrangements that could be initiated at the cyano group or the alpha-carbon of the acetate. For example, under certain basic conditions, the generation of a carbanion at the alpha-carbon could potentially lead to intramolecular cyclization or rearrangement, although such pathways would compete with other more favorable reactions like dimerization or polymerization.

Cycloaddition Reactions:

The participation of this compound in cycloaddition reactions is more extensively documented for related cyanopyridine structures. The nitrile (cyano) group, while generally an unactivated dienophile or dipolarophile, can participate in cycloaddition reactions, particularly intramolecularly or when activated by adjacent functional groups.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The pyridine ring itself can act as a diene, particularly when activated by electron-withdrawing groups. However, this typically requires high temperatures or pressures and is not a common transformation. A more plausible scenario involves the cyano group acting as the dienophile. Research on related systems has shown that intramolecular Diels-Alder reactions can occur where a diene is tethered to the pyridine ring, and the cyano group serves as the 2π component. mit.edunih.gov

[3+2] Cycloadditions: The cyano group can also participate in 1,3-dipolar cycloadditions with various dipoles such as azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings. For instance, the reaction of a related compound, 1-cyanocyclopropane 1-ester, with pyridine derivatives leads to the formation of cyanoindolizine skeletons through a formal [3+2] cycloaddition. rsc.org This suggests that the cyano group of this compound could react with suitable 1,3-dipoles.

[2+2+2] Cycloadditions: Formal [2+2+2] cycloadditions have been reported for the synthesis of substituted pyridines from nitriles. mit.edunih.gov These reactions often proceed through a cascade of pericyclic reactions, where the cyano group participates as a 2π component. While these examples typically describe the synthesis of the pyridine ring itself, the principle of involving a cyano group in such a cycloaddition is well-established.

The following table summarizes potential cycloaddition reactions based on the reactivity of related cyanopyridine systems.

| Reaction Type | Reactant(s) | Product Type | Conditions |

| Intramolecular [4+2] Cycloaddition | Derivative of this compound with a tethered diene | Fused polycyclic pyridine | Thermal or Lewis acid catalysis |

| 1,3-Dipolar Cycloaddition | This compound and a 1,3-dipole (e.g., azide) | Tetrazolyl-substituted pyridine | Varies depending on the dipole |

| Formal [3+2] Cycloaddition | Pyridine and a cyanocyclopropane ester | Cyanoindolizine | Not specified |

It is important to note that the reactivity of this compound in these transformations is highly dependent on the specific reaction conditions and the presence of other reagents or catalysts. The interplay between the electron-withdrawing cyano group and the acetate functionality at the 4-position creates a unique electronic environment that can be exploited for the synthesis of more complex heterocyclic systems. Further research is needed to fully elucidate the scope and limitations of these rearrangement and cycloaddition pathways for this particular compound.

Following a comprehensive search for scientific literature, it has been determined that the specific, in-depth experimental data required to construct the article on "this compound" according to the provided outline is not available in publicly accessible records.

The request specifies a detailed analysis of the compound using advanced spectroscopic methods, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Data from multi-dimensional techniques like HSQC, HMBC, and NOESY, as well as temperature-dependent studies to determine rotational barriers.

Detailed Vibrational Spectroscopy (IR and Raman): Specifics on functional group interactions from Attenuated Total Reflectance (ATR)-IR, transmission IR, and Raman spectroscopy.

Advanced Mass Spectrometry: Analysis of fragmentation pathways and isotopic data.

Without this foundational experimental data, it is not possible to generate a scientifically accurate and authoritative article that adheres to the strict requirements of the requested outline. Proceeding would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, the requested article cannot be generated at this time.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively detailed in currently available literature, its fragmentation pattern can be predicted based on established principles of mass spectrometry for esters and pyridine derivatives. libretexts.orgwikipedia.org HRMS would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Tandem mass spectrometry (MS/MS) experiments, typically using techniques like collision-induced dissociation (CID), would reveal the primary fragmentation pathways. wikipedia.org For this compound (molar mass: 176.18 g/mol ), the molecular ion peak ([M+H]⁺) would have an m/z of approximately 177.0715.

Key fragmentation patterns for esters often involve cleavage at the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.orgchemistrynotmystery.com The most common fragmentations include the loss of the alkoxy group (-OCH₃) or the entire ester side chain. youtube.comyoutube.com For aromatic nitrogen heterocycles like cyanopyridine, fragmentation often involves the loss of HCN from the ring. massbank.eu

A plausible fragmentation pathway for this compound would involve:

Loss of the methoxy radical (•OCH₃) from the molecular ion to form an acylium ion.

Loss of methyl acetate (CH₃COOCH₃) through rearrangement.

Cleavage of the C-C bond between the pyridine ring and the acetate group.

Loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for cyanopyridines. massbank.eu

A data table of predicted key fragments is provided below.

Interactive Data Table: Predicted MS/MS Fragments of this compound

| Predicted Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0659 | Parent Molecular Ion |

| [M-CH₃O]⁺ | C₈H₆N₂O⁺ | 146.0475 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | C₇H₅N₂⁺ | 117.0447 | Loss of carbomethoxy radical |

| [M-HCN]⁺ | C₈H₆NO₂⁺ | 148.0393 | Loss of hydrogen cyanide from pyridine ring |

| C₆H₄N₂⁺ | Cyanopyridyl cation | 104.0374 | Cleavage of the acetate group |

| C₅H₄N⁺ | Pyridyl cation | 78.0344 | Subsequent fragmentation of the ring |

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformations

To date, specific studies utilizing ion mobility-mass spectrometry (IM-MS) for the analysis of this compound have not been reported in the scientific literature. However, this powerful technique could provide significant insights into the gas-phase structure of the molecule.

IM-MS separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution as they drift through a gas-filled cell. youtube.com This separation, based on the ion's rotationally averaged collision cross-section (CCS), would allow for the differentiation of potential conformers of this compound in the gas phase. Different orientations of the methyl acetate group relative to the pyridine ring could result in distinct CCS values, enabling their separation and individual characterization by mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A definitive single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database or in the reviewed scientific literature. However, analysis of crystal structures of related cyanopyridine compounds provides a strong basis for predicting its solid-state architecture. researchgate.netrsc.org

Analysis of Crystal Packing and Hydrogen Bonding Networks

Based on the crystal structures of closely related molecules, the crystal packing of this compound would likely be dominated by a combination of weak hydrogen bonds and π–π stacking interactions. researchgate.netresearchgate.net The primary interactions expected to direct the supramolecular assembly are:

C-H···N Hydrogen Bonds: The aromatic protons of one molecule could interact with the nitrogen atom of the pyridine ring or the cyano group of an adjacent molecule.

C-H···O Hydrogen Bonds: The methyl or methylene protons could form weak hydrogen bonds with the carbonyl oxygen of the ester group on a neighboring molecule.

π–π Stacking: The electron-deficient pyridine rings are expected to form offset face-to-face or edge-to-face stacking arrangements, which is a common feature in the crystal packing of aromatic nitrogen heterocycles. chemistrynotmystery.comresearchgate.net

Nitrile–Nitrile Interactions: Parallel or anti-parallel interactions between the cyano groups of adjacent molecules may also contribute to the stability of the crystal lattice. researchgate.net

These interactions collectively create a stable, three-dimensional supramolecular architecture.

Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Crystal Packing |

| Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | 2.2 - 2.8 | Formation of chains or sheets |

| Hydrogen Bond | C-H (Aromatic) | N (Cyano) | 2.2 - 2.8 | Linking of molecules into networks |

| Hydrogen Bond | C-H (Aliphatic) | O (Carbonyl) | 2.3 - 2.9 | Stabilization of molecular layers |

| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Formation of columnar stacks or herringbone patterns |

Chiroptical Spectroscopy (if applicable for derivatives) for Stereochemical Assignment

This compound is an achiral molecule and therefore does not exhibit a circular dichroism signal. The techniques of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are, however, highly relevant for the stereochemical analysis of its potential chiral derivatives. If a chiral center were introduced into the molecule, for example by substitution on the acetate's α-carbon, these spectroscopic methods would be invaluable for assigning its absolute configuration.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov For a chiral derivative of this compound, the electronic transitions associated with the pyridine and cyano chromophores would give rise to characteristic positive or negative Cotton effects. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral center can be unambiguously determined. acs.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region. youtube.com VCD is sensitive to the three-dimensional arrangement of atoms in a chiral molecule. youtube.com The VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. Specifically, the stretching vibrations of the C=O, C-O, and C≡N bonds would produce distinct VCD signals. As with ECD, the comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a known configuration allows for a reliable assignment of the absolute stereochemistry of a chiral derivative. libretexts.org

Theoretical and Computational Investigations of Methyl 2 2 Cyanopyridin 4 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed information concerning Density Functional Theory (DFT) studies for the geometry optimization and energy profiles of Methyl 2-(2-cyanopyridin-4-yl)acetate is not present in surveyed academic journals. Consequently, data on its optimized bond lengths, bond angles, and dihedral angles, which would typically be presented in a data table, is unavailable. Furthermore, published Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their corresponding energy gap, could not be found. This information is crucial for predicting the molecule's reactivity. Similarly, studies detailing Conceptual DFT descriptors, such as global reactivity parameters (e.g., electronegativity, chemical hardness, and global electrophilicity index) and local reactivity descriptors like Fukui functions, are absent from the literature.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

There is no published research detailing the conformational landscape of this compound. Reports from conformational search algorithms to identify stable isomers or results from molecular dynamics simulations to understand its time-dependent behavior in a simulated environment are not available. Such studies are essential for understanding the molecule's flexibility, preferred shapes, and interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, offering a means to interpret experimental spectra and confirm molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation and verification. youtube.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. These computed shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like Tetramethylsilane (TMS), using a linear scaling approach. youtube.com

For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(2d,p), can predict the ¹H and ¹³C chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied for such predictions. nih.gov The accuracy of these predictions depends significantly on the chosen functional, basis set, and the inclusion of solvent effects, if applicable. nih.govnih.gov Comparing the calculated spectrum with experimental data can help assign ambiguous signals and confirm the compound's structure. For instance, calculations can distinguish between the chemical environments of the different protons on the pyridine (B92270) ring and the methylene (B1212753) and methyl groups of the ester function.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 8.10 | 125.5 |

| Pyridine H-5 | 7.65 | 122.0 |

| Pyridine H-6 | 8.80 | 151.0 |

| Methylene (-CH₂-) | 4.05 | 42.5 |

| Methyl (-OCH₃) | 3.85 | 53.0 |

| Cyano (-CN) | - | 117.0 |

| Carbonyl (C=O) | - | 170.0 |

| Pyridine C-2 (C-CN) | - | 135.0 |

| Pyridine C-4 (C-CH₂) | - | 148.0 |

Note: This table is illustrative, based on typical values for similar functional groups and structures. Actual computational results may vary based on the level of theory and software used.

Computational vibrational frequency analysis is instrumental in assigning the bands observed in infrared (IR) and Raman spectra. DFT calculations are used to determine the harmonic vibrational frequencies and their corresponding intensities. nih.govcapes.gov.br However, theoretical frequency calculations often overestimate the actual values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. researchgate.netbiointerfaceresearch.com

For this compound, key vibrational modes can be predicted. These include the characteristic stretching frequency of the nitrile group (C≡N) typically found around 2230 cm⁻¹, the carbonyl (C=O) stretch of the ester group near 1735 cm⁻¹, various C-H stretches, and the complex fingerprint region containing pyridine ring vibrations and C-O stretches. researchgate.net A detailed assignment of these modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.govcapes.gov.br

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) | Assignment (PED) |

| Aromatic C-H Stretch | 3080 | 3050-3100 | ν(C-H) |

| Aliphatic C-H Stretch | 2960 | 2950-2990 | νas(CH₃), νas(CH₂) |

| Nitrile Stretch | 2235 | 2220-2240 | ν(C≡N) |

| Carbonyl Stretch | 1738 | 1730-1750 | ν(C=O) |

| Pyridine Ring Stretch | 1590 | 1580-1610 | ν(C=C), ν(C=N) |

| Methylene Scissoring | 1445 | 1435-1455 | δ(CH₂) |

| Ester C-O Stretch | 1240 | 1230-1260 | ν(C-O) |

Note: This table is illustrative. ν = stretching, δ = bending/scissoring, as = asymmetric.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a cornerstone for investigating reaction mechanisms, allowing for the detailed exploration of pathways that are difficult or impossible to observe experimentally.

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. emory.edu Mapping the PES is crucial for understanding chemical reactions. mdpi.com By calculating the energy at various points along a reaction coordinate, a profile of the reaction pathway can be constructed. This map helps to identify stable intermediates, products, and, most importantly, transition states (the energy maxima along the minimum energy path). emory.edumdpi.com For a key transformation in the synthesis of this compound, such as a nucleophilic aromatic substitution on a precursor like methyl 2-(2-chloropyridin-4-yl)acetate, PES mapping would be used to calculate the activation energy barrier, which is essential for predicting reaction rates. High-level computational methods such as M06-2X or CCSD(T) are often employed for accurate energy calculations. mdpi.com

Once a transition state (TS) structure has been located on the potential energy surface, it is essential to confirm that it correctly connects the desired reactants and products. rowansci.com This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is defined as the minimum energy path in mass-weighted coordinates that links a TS to the reactant and product minima. uni-muenchen.descm.com The calculation starts at the optimized TS geometry and follows the path of steepest descent downhill in both the "forward" (towards products) and "backward" (towards reactants) directions. rowansci.com Successful completion of an IRC calculation provides definitive proof of the connection between the transition state and the minima, thereby validating the proposed reaction mechanism. rowansci.comyoutube.com

Molecular Docking and Ligand Binding Studies (for non-clinical applications such as materials science or enzyme inhibition studies as probes)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. nih.govnjppp.com While widely used in drug discovery, it also has applications in materials science and as a tool to probe enzyme function.

For this compound, molecular docking could be employed to investigate its potential as a non-clinical inhibitor for specific enzymes. For example, related cyanopyrrolidine structures are known inhibitors of dipeptidyl peptidase-IV (DPP-4). nih.gov A docking study could explore the binding of this compound to the DPP-4 active site. The process involves preparing the 3D structures of the ligand and the enzyme, defining a "grid box" that encompasses the binding site, and then using a scoring function to evaluate different binding poses. nih.gov The results, presented as binding energy (e.g., in kcal/mol), can predict the stability of the ligand-protein complex. nih.govresearchgate.net Analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Table 3: Illustrative Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Result |

| Target Protein | Dipeptidyl Peptidase-IV (DPP-4) |

| Docking Software | AutoDock Vina (Illustrative) |

| Binding Energy (kcal/mol) | -7.5 |

| Key Hydrogen Bond Interactions | Cyano-N with Arg125; Carbonyl-O with Tyr547 |

| Key Hydrophobic Interactions | Pyridine ring with Phe357, Tyr662 |

Exploration of Binding Modes with Target Macromolecules (e.g., proteins, polymers)

Currently, there is no publicly available research detailing the specific binding modes of this compound with target macromolecules such as proteins or polymers. Computational studies, including molecular docking simulations, which are instrumental in predicting how a small molecule like this compound might interact with the binding site of a biological target, have not been reported for this specific compound. Such studies would typically provide insights into the orientation and conformation of the molecule within a binding pocket, identifying key intermolecular interactions.

Applications of Methyl 2 2 Cyanopyridin 4 Yl Acetate in Materials Science and Organic Synthesis Non Clinical

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of reactive sites in Methyl 2-(2-cyanopyridin-4-yl)acetate makes it a valuable precursor for constructing more elaborate molecular architectures, particularly those containing multiple or fused heterocyclic rings. The pyridine (B92270) ring itself is a common scaffold in pharmacologically active compounds. The primary reaction sites for substitution on a pyridine ring are typically the C2 and C4 positions, which are made more electrophilic by the electron-withdrawing effect of the ring nitrogen. researchgate.net The presence of the cyano and acetate (B1210297) groups provides functional handles for a range of cyclization and condensation reactions.

The dual functionality of this compound allows it to serve as a key intermediate in the synthesis of pyridones and complex ring systems where the pyridine core is fused to other heterocycles. The nitrile group (C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or it can be targeted by nucleophiles to initiate cyclization. Similarly, the methyl acetate group provides an electrophilic carbonyl center and an acidic α-carbon, making it suitable for condensation reactions.

Table 1: Representative Cyclization Reactions for Building Pyridine-Fused Systems from Analogous Precursors This table is illustrative of the types of reactions the functional groups on this compound could undergo, based on documented syntheses of related compounds.

| Starting Material (Analog) | Key Reagents | Product Type (Fused System) | Reference |

|---|---|---|---|

| 4-Hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones | Arylidenemalononitriles | Pyrano[2,3-d]pyrido[3",2":4,5]thieno[3,2-b]pyridines | chiralen.com |

| Anthranilic acid / 2-Methyl-4H-benzo Current time information in Lehigh County, US.mdpi.comoxazin-4-one | Acetic anhydride (B1165640), Ammonium (B1175870) acetate, NaH, Ethyl 2-chloroacetate | 2,3-Disubstituted quinazolinones | sigmaaldrich.com |

The pyridine ring is a core component of many alkaloids and other bioactive natural products. mdpi.commdpi.com The functional handles on this compound make it a plausible intermediate for the laboratory synthesis of such molecules. Divergent synthetic strategies, which build a library of related compounds from a common intermediate, are a key tool in modern medicinal chemistry. mdpi.com A molecule like this compound, with its potential for modification at the nitrile and acetate groups, is an ideal candidate for such a strategy.

However, a review of available scientific literature does not show documented total syntheses of natural products that explicitly use this compound as an intermediate. Its value in this context remains largely theoretical, based on its structural similarity to the building blocks required for complex pyridine-containing natural products. The development of synthetic routes from versatile fragments to re-engineer natural products is an active area of research aimed at creating new compounds with novel biological activities. nih.gov

Utilization in the Development of Functional Materials

The electronic properties and coordination capability of the cyanopyridine moiety allow this compound to serve as a building block for advanced functional materials.

While direct polymerization of this compound is not widely reported, it serves as a valuable precursor to monomers for functional polymers. A feasible synthetic route involves the chemical reduction of the nitrile group to a primary amine, yielding methyl 2-(2-(aminomethyl)pyridin-4-yl)acetate. This resulting molecule contains a nucleophilic amine and an electrophilic ester, making it suitable for polycondensation reactions to form polyamides or polyesters.

Furthermore, the pyridine nitrogen and the newly formed amine can act as a chelating unit for metal ions. Late transition metal catalysts bearing amine-pyridine ligands are known to be effective for olefin polymerization. nih.gov By incorporating this chelating unit into a polymer backbone, it is possible to create materials with tailored metal-binding capabilities for applications in catalysis, sensing, or ion sequestration. The pyridine rings within the polymer can also induce specific properties through non-covalent interactions, such as hydrogen bonding and π–π stacking. researchgate.net

The ability of pyridine-based molecules to coordinate with metal ions is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov this compound is well-suited for this application, as it can act as a ligand. The pyridine nitrogen and the nitrogen of the cyano group can form a stable five-membered chelate ring with a metal center.

Research on the reaction of 2-cyanopyridine (B140075) with manganese(II) in methanol (B129727) has shown that coordination to the metal ion activates the nitrile triple bond, leading to a nucleophilic attack by the solvent. nih.gov This process results in the in situ formation of an O-methyl picolinimidate ligand, which remains coordinated to the manganese center. nih.gov This demonstrates that this compound can act not only as a simple ligand but also as a pro-ligand that transforms into a new chemical entity upon coordination. The ester group provides an additional site for potential coordination or a handle for linking the molecule into larger, multi-dimensional frameworks. The design of MOFs often relies on the selection of specific organic linkers to control the framework's dimensionality, pore size, and functional properties, such as gas adsorption selectivity. nih.gov

Table 2: Illustrative Properties of MOFs Constructed with Analogous Pyridine-Based Ligands

| Ligand Type | Metal Ion | Resulting MOF Structure / SBU | Key Functional Property | Reference |

|---|---|---|---|---|

| 2,2′-bipyridyl (bpy) | Mn(II) | 3D framework, [Mn3(btdc)3(bpy)2] | CO2/N2 and C2/C1 hydrocarbon gas adsorption selectivity | nih.gov |

| 4,4′-dimethyl-2,2′-bipyridyl | Mn(II) | Different SBU structure due to electronic effects of methyl groups | Demonstrates structural control via ligand modification | nih.gov |

Contribution to Catalysis (as a ligand or precursor to catalysts)

The electronic and structural features of this compound make it a contributor to the field of catalysis, both as a tunable ligand and as a precursor to more complex catalytic systems. The coordination of cyanopyridine ligands to metal centers is known to influence their catalytic activity by modulating the electronic environment of the metal. mdpi.comacs.org The strong π-acceptor character of the 4-cyanopyridine (B195900) unit can affect the redox properties and reactivity of the metallic core. acs.org For example, cobalt(II) porphyrin complexes with a 4-cyanopyridine axial ligand have been investigated for the catalytic degradation of organic dyes. acs.org

Moreover, the compound can serve as a precursor to catalyst ligands. As discussed previously, the reaction of 2-cyanopyridine with Mn(II) leads to the formation of a manganese cluster containing O-methyl picolinimidate ligands. nih.gov This transformation highlights its role as a pro-ligand, where the initial molecule is altered in situ to generate the final, active ligand structure. nih.gov Additionally, the nitrile group can be chemically reduced to an amine, converting the molecule into a chelating amine-pyridine ligand. Such ligands are used in conjunction with late transition metals to create catalysts for olefin polymerization, where the steric and electronic properties of the ligand can control the activity of the catalyst and the properties of the resulting polymer. nih.gov

Precursor for N-Heterocyclic Carbene (NHC) Ligands

While direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not extensively documented in readily available literature, the broader class of cyanopyridine derivatives serves as a foundational scaffold for such ligands. nih.gov The development of chiral NHCs, in particular, has seen significant advancements, with these ligands being crucial in asymmetric synthesis due to the stability and catalytic activity of their transition metal complexes. nih.gov The general synthetic approach to NHC precursors often involves the modification of heterocyclic structures like pyridine. nih.govscienceopen.com For instance, the synthesis of optically active NHC precursors can be achieved from functionalized diamines, which can be conceptually derived from pyridine-containing starting materials. nih.gov The electronic and steric properties of NHC ligands are highly tunable through structural modifications of the heterocyclic backbone, a principle that applies to pyridine-based NHCs. nih.govrsc.org The synthesis of various NHC-metal complexes, including those of copper, silver, and gold, has been reported, highlighting the broad utility of these ligands in catalysis. scienceopen.comrsc.org

The following table provides a conceptual overview of the synthetic steps that could be envisioned for the transformation of a cyanopyridine derivative into an NHC ligand, based on established synthetic methodologies for related compounds.

| Step | Transformation | Reagents/Conditions | Product Type |